An In-Depth Technical Guide to 2-azido-N-(4-methylphenyl)acetamide (CAS Number: 116433-49-9)
An In-Depth Technical Guide to 2-azido-N-(4-methylphenyl)acetamide (CAS Number: 116433-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-azido-N-(4-methylphenyl)acetamide, a versatile molecule positioned at the intersection of medicinal chemistry and bioconjugation. This document delves into its synthesis, characterization, and crystallographic analysis, offering field-proven insights into its handling and purification. Furthermore, this guide explores the compound's potential biological activities, drawing from studies on the broader class of N-arylacetamides and azides, and outlines its significant promise as a building block in drug discovery through "click chemistry." Detailed experimental protocols for its synthesis and for relevant biological assays are provided to empower researchers in their scientific endeavors.
Introduction: The Scientific Merit of 2-azido-N-(4-methylphenyl)acetamide
2-azido-N-(4-methylphenyl)acetamide, bearing the CAS number 116433-49-9, is a synthetic organic compound that integrates two key pharmacophores: the N-arylacetamide moiety and the azide group. N-arylacetamides are recognized as important intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds. The amide bond is a cornerstone of peptide and protein structures, and its presence in small molecules often confers favorable biological properties.[1]
The azide functional group (-N₃) is of particular interest in modern drug discovery and chemical biology. Azides are high-energy motifs that serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as triazoles and tetrazoles, which are prevalent in many marketed drugs. Crucially, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2] This reaction's high efficiency, specificity, and biocompatibility have revolutionized the way scientists approach bioconjugation, drug target identification, and the synthesis of complex molecular architectures.[2]
This guide will therefore explore 2-azido-N-(4-methylphenyl)acetamide not merely as a static chemical entity, but as a dynamic tool for innovation in the life sciences.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research.
| Property | Value | Source |
| CAS Number | 116433-49-9 | [3] |
| Molecular Formula | C₉H₁₀N₄O | [4] |
| Molecular Weight | 190.21 g/mol | [5] |
| IUPAC Name | 2-azido-N-(4-methylphenyl)acetamide | [3] |
| Melting Point | 360–362 K (87-89 °C) | [5] |
| Appearance | Colorless plate-like crystals | [5] |
Spectroscopic Data:
-
FT-IR (ATR, cm⁻¹): 3254 (N-H amide), 3073 (C-H aromatic), 2961 (C-H, CH₂), 2109 (N₃), 1660 (C=O amide), 1027 (N-C amide), 1175 (C-N).[5]
-
¹H NMR (DMSO-d₆, ppm): 10.05 (1H, s, NH), 7.10-6.93 (4H, m, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂).[4]
-
¹³C NMR (DMSO-d₆, ppm): 155.47 (C=O), 131.47 (Carom-N), 120.86-113.90 (Carom), 63.85 (CH₃), 51.18 (CH₂).[4]
Synthesis and Purification: A Validated Protocol
The synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved through a robust and reproducible nucleophilic substitution reaction. The causality behind this experimental design lies in the good leaving group ability of the chloride in the precursor and the strong nucleophilicity of the azide anion.
Reaction Scheme:
Caption: Synthetic route to 2-azido-N-(4-methylphenyl)acetamide.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[5] The use of a solvent mixture ensures the solubility of both the organic starting material and the inorganic azide salt.
-
Reaction: The mixture is refluxed at 80°C for 24 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, which will cause the product to precipitate out of the solution. The precipitate is then collected by vacuum filtration.[5]
-
Washing: The collected solid is washed with cold water to remove any remaining inorganic salts.[5]
-
Purification: For obtaining high-purity material suitable for biological assays and further reactions, recrystallization is recommended. A portion of the crude product is dissolved in a minimal amount of hot ethanol. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize the formation of colorless, plate-like crystals. The crystals are collected by filtration and dried under vacuum.[5] A reported yield for this procedure is 73%.[5]
Crystal Structure and Molecular Conformation
The solid-state structure of 2-azido-N-(4-methylphenyl)acetamide has been elucidated by single-crystal X-ray diffraction.[4] The asymmetric unit of the crystal contains three independent molecules, which exhibit slight conformational differences, particularly in the rotational orientation of the azide group.[4] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[4] This detailed structural information is invaluable for computational modeling studies, such as molecular docking, to predict potential biological targets.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 2-azido-N-(4-methylphenyl)acetamide is not extensively published, the broader classes of N-arylacetamides and organic azides have demonstrated a wide spectrum of pharmacological activities. This provides a strong rationale for investigating the biological profile of this particular compound.
Potential as an Antidiabetic and Antihyperglycemic Agent
A study on a series of 2-azido-N-(aryl)acetamide derivatives has shown their potential as antidiabetic and antihyperglycemic agents.[6] These compounds were also evaluated for their antioxidant properties.[6] While the specific data for the 4-methylphenyl derivative was not singled out, the study provides a strong foundation for its investigation in this therapeutic area. The mechanism of action for related compounds has been shown to involve the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[7]
Potential as an Antimicrobial Agent
N-arylacetamide derivatives have been investigated for their antibacterial and antifungal activities.[8][9] The incorporation of different functional groups on the aryl ring can modulate the antimicrobial spectrum and potency. The presence of the azide group may also contribute to this activity. Further screening of 2-azido-N-(4-methylphenyl)acetamide against a panel of pathogenic bacteria and fungi is warranted.
Potential as an Antiviral Agent
The N-arylacetamide scaffold has been identified in compounds with antiviral activity, including inhibitors of HIV protease.[10] Additionally, various azide-containing molecules have been synthesized and evaluated as antiviral agents.[1] Given these precedents, 2-azido-N-(4-methylphenyl)acetamide represents a candidate for screening in antiviral assays against a range of viruses.
Potential as an Anticancer Agent
Phenylacetamide derivatives have been explored as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[11] The mechanism of action can involve the induction of apoptosis.[11]
Application in "Click Chemistry": A Gateway to Bioconjugation and Drug Discovery
The presence of the azide functionality makes 2-azido-N-(4-methylphenyl)acetamide a valuable building block for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific covalent ligation of this molecule to any alkyne-containing counterpart.
Caption: General workflow for a CuAAC reaction.
Potential Applications in a Research Setting:
-
Synthesis of Novel Drug Candidates: By "clicking" 2-azido-N-(4-methylphenyl)acetamide to a variety of alkynes bearing different pharmacophores, a library of novel compounds can be rapidly synthesized for screening in various biological assays.
-
Target Identification: An alkyne-modified version of a known bioactive molecule can be "clicked" to 2-azido-N-(4-methylphenyl)acetamide to create a probe for affinity chromatography or other pull-down experiments to identify its cellular targets.
-
Bioconjugation: This molecule can be attached to larger biomolecules like proteins, peptides, or nucleic acids that have been functionalized with an alkyne, enabling the development of targeted drug delivery systems or diagnostic tools.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of 2-azido-N-(4-methylphenyl)acetamide's biological potential, the following are generalized, yet detailed, protocols for key in vitro assays.
In Vitro Antioxidant Activity Assays
7.1.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[10]
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of 2-azido-N-(4-methylphenyl)acetamide in a suitable solvent (e.g., DMSO or methanol). Ascorbic acid is typically used as a positive control.
-
Assay Procedure: In a 96-well plate, add a small volume of the test compound dilutions. Add the DPPH solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing only the solvent and DPPH). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
7.1.2. ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[12]
-
Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a strong oxidizing agent like potassium persulfate. The solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Assay Procedure: Similar to the DPPH assay, various concentrations of the test compound are added to a 96-well plate, followed by the addition of the ABTS•+ solution.
-
Measurement: The absorbance is read after a set incubation time.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell viability.[13]
-
Cell Culture: Plate a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-azido-N-(4-methylphenyl)acetamide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, can be calculated.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general starting point for a small-scale click reaction.[11][14]
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-containing molecule and a slight excess of 2-azido-N-(4-methylphenyl)acetamide in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).
-
Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst. This is typically done in situ by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to improve reaction efficiency and prevent catalyst degradation.[11]
-
Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. The reaction can be monitored by TLC or LC-MS.
-
Purification: Once the reaction is complete, the triazole product can be purified using standard techniques such as column chromatography, preparative HPLC, or crystallization.
Conclusion and Future Directions
2-azido-N-(4-methylphenyl)acetamide is a molecule of significant interest to the drug discovery and chemical biology communities. Its straightforward synthesis and the presence of two key functional groups—the N-arylacetamide and the azide—provide a rich platform for further investigation. While its own biological profile is yet to be fully elucidated, the known activities of related compounds suggest a high probability of discovering interesting pharmacological properties.
The true power of this compound, however, may lie in its utility as a versatile building block. Its amenability to "click chemistry" opens up a vast chemical space for the creation of novel conjugates and compound libraries. Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, antiviral, anticancer, and anti-inflammatory properties is essential.
-
Enzyme Inhibition Studies: Investigating its potential to inhibit key enzymes implicated in various diseases, such as kinases, proteases, or metabolic enzymes.
-
Click Chemistry-based Drug Discovery: Utilizing this compound in fragment-based drug discovery and for the synthesis of targeted therapeutics.
-
Development of Molecular Probes: Creating fluorescently or otherwise tagged versions of this molecule to study its cellular uptake, distribution, and to identify its binding partners.
This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full potential of 2-azido-N-(4-methylphenyl)acetamide in advancing science and medicine.
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